4-Bromo-5,6,7,8-tetrahydroisoquinoline

Descripción general

Descripción

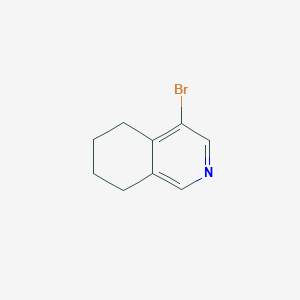

4-Bromo-5,6,7,8-tetrahydroisoquinoline is an organic compound with the molecular formula C9H10BrN. It is a derivative of tetrahydroisoquinoline, where a bromine atom is substituted at the 4th position of the isoquinoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydroisoquinoline typically involves the bromination of 5,6,7,8-tetrahydroisoquinoline. One common method is the reaction of 5,6,7,8-tetrahydroisoquinoline with bromine in the presence of a solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated by standard purification techniques .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar bromination reactions with optimized conditions for higher yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-5,6,7,8-tetrahydroisoquinoline can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation Reactions: The compound can be oxidized to form isoquinoline derivatives.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to hydrogenate the isoquinoline ring.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Reagents like selenium dioxide or hydrogen peroxide can be used for oxidation reactions.

Major Products

Substitution: Products include various substituted tetrahydroisoquinolines.

Oxidation: Products include isoquinoline derivatives.

Reduction: Products include fully hydrogenated isoquinoline derivatives.

Aplicaciones Científicas De Investigación

4-Bromo-5,6,7,8-tetrahydroisoquinoline has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, including inhibitors of enzymes like dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2).

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

Biological Studies: The compound is studied for its potential biological activities, including anticancer and antioxidant properties.

Mecanismo De Acción

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydroisoquinoline depends on its specific application. For instance, as a DHFR inhibitor, it binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate, which is essential for DNA synthesis. As a CDK2 inhibitor, it interferes with the cell cycle regulation by inhibiting the kinase activity, leading to cell cycle arrest and apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

5,6,7,8-Tetrahydroisoquinoline: The parent compound without the bromine substitution.

7-Bromo-1,2,3,4-tetrahydroisoquinoline: A similar compound with bromine at a different position on the isoquinoline ring.

Uniqueness

4-Bromo-5,6,7,8-tetrahydroisoquinoline is unique due to the specific position of the bromine atom, which can influence its reactivity and biological activity. The presence of the bromine atom can enhance its ability to participate in substitution reactions and may also affect its binding affinity to biological targets .

Actividad Biológica

4-Bromo-5,6,7,8-tetrahydroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is a brominated derivative of tetrahydroisoquinoline (THIQ), which is known for its structural complexity and pharmacological relevance. The molecular formula is with a molecular weight of approximately 227.10 g/mol. The presence of the bromine atom significantly influences its biological activity by altering the electronic properties and steric configuration of the molecule.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of this compound. It has been shown to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress. For instance, it has been reported to enhance the survival of dopaminergic neurons in models of Parkinson's disease.

Antidepressant Properties

The compound also demonstrates potential antidepressant effects. Research indicates that it may act on serotonin and norepinephrine pathways, similar to conventional antidepressants. This is particularly relevant given the increasing interest in alternative treatments for depression that target different neurochemical pathways .

Anticancer Activity

This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression. Its mechanism appears to involve the modulation of signaling pathways associated with cell proliferation and survival .

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The compound interacts with various neurotransmitter receptors, including serotonin receptors (5-HT) and adrenergic receptors.

- Oxidative Stress Reduction : It exhibits antioxidant properties that help mitigate oxidative damage in neuronal tissues.

- Cell Cycle Regulation : In cancer cells, it influences key regulatory proteins involved in the cell cycle.

Case Studies and Research Findings

A selection of notable studies illustrates the biological activities of this compound:

Propiedades

IUPAC Name |

4-bromo-5,6,7,8-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN/c10-9-6-11-5-7-3-1-2-4-8(7)9/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUMLCNFYVSGGIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C=NC=C2C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590091 | |

| Record name | 4-Bromo-5,6,7,8-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850349-00-7 | |

| Record name | 4-Bromo-5,6,7,8-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5,6,7,8-tetrahydroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.